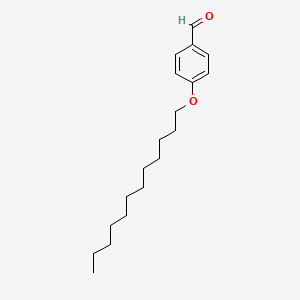

4-(Dodecyloxy)benzaldehyde

Beschreibung

4-(Dodecyloxy)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with a dodecyloxy (C₁₂H₂₅O-) group at the para position. Its synthesis typically involves nucleophilic aromatic substitution, where 4-hydroxybenzaldehyde reacts with 1-bromododecane in the presence of a base such as potassium carbonate. This reaction proceeds in dimethylformamide (DMF) at 80 °C for 12 hours, yielding the product in high purity (89–91%) after purification by column chromatography . The long dodecyl chain imparts significant lipophilicity, making the compound soluble in nonpolar solvents and suitable for applications in materials science, such as liquid crystals and chromophores .

Eigenschaften

IUPAC Name |

4-dodecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15,17H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEGLEYBWGNZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178813 | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige to beige powder; mp = 26-28 deg C; [Acros Organics MSDS] | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24083-19-0 | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Dodecyloxy)benzaldehyde can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with 1-chlorododecane in the presence of a base such as potassium hydroxide in ethanol . The reaction proceeds as follows:

4-Hydroxybenzaldehyde+1-Chlorododecane→this compound+KCl

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as distillation under reduced pressure to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Dodecyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: 4-(Dodecyloxy)benzoic acid.

Reduction: 4-(Dodecyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Dodecyloxy)benzaldehyde is widely used as a building block in organic synthesis. Its aldehyde functional group allows it to participate in various reactions, such as:

- Condensation Reactions : It can be used to synthesize more complex molecules through reactions like the aldol condensation.

- Formation of Push-Pull Chromophores : The compound serves as a key component in the creation of push-pull chromophores, which are essential in developing organic electronic materials .

Material Science

The compound has been utilized in the development of advanced materials, particularly in the field of polymers:

- Polymerization Studies : Research has shown that this compound can be involved in ultrafast sunlight-induced polymerization processes, contributing to the synthesis of light-responsive materials .

- Liquid Crystals : Its long alkyl chain imparts amphiphilic properties, making it suitable for liquid crystal applications where molecular alignment is crucial for device performance.

Biological Applications

Recent studies have explored the potential biological applications of this compound:

- Antimicrobial Activity : There is growing interest in its derivatives for developing novel antibacterial agents against resistant strains of bacteria .

- Cell Biology : The compound has been evaluated for its effects on cellular processes, particularly in cell signaling pathways due to its hydrophobic properties which influence membrane interactions .

Case Study 1: Synthesis of Novel Chromophores

A study focused on synthesizing novel push-pull chromophores using this compound demonstrated its effectiveness as a precursor. The resulting compounds exhibited enhanced optical properties suitable for applications in organic photovoltaics and sensors .

Case Study 2: Development of Antibacterial Agents

Research published in a peer-reviewed journal highlighted the synthesis of derivatives from this compound aimed at identifying new antimicrobial targets. The study reported promising results indicating that specific derivatives exhibited significant antibacterial activity against multi-drug resistant bacteria .

Wirkmechanismus

The mechanism of action of 4-(Dodecyloxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This can affect various biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights:

Alkoxy Chain Length :

- Longer chains (e.g., dodecyloxy) enhance hydrophobicity and thermal stability, making the compound ideal for liquid-crystalline phases . Shorter chains (hexyloxy, octyloxy) improve solubility in polar solvents but reduce melting points .

- The dodecyloxy derivative’s molecular weight (290.44) is significantly higher than hexyloxy (206.28) or octyloxy (234.33) variants, influencing its phase behavior .

Substituent Effects: Electron-donating groups (e.g., alkoxy, benzyloxy) increase the electron density of the benzaldehyde ring, enhancing reactivity in condensation reactions (e.g., Knoevenagel or aldol reactions) . The trifluoromethyl group (CF₃) is electron-withdrawing, stabilizing intermediates in pharmaceutical synthesis and improving metabolic resistance .

Synthetic Flexibility :

- Alkoxy-substituted benzaldehydes are universally synthesized via nucleophilic substitution, but the choice of alkyl halide (e.g., 1-bromododecane vs. 1-bromohexane) dictates yield and purity .

- Benzyloxy derivatives require milder conditions due to the reactivity of benzyl bromide .

Applications: Materials Science: Long-chain derivatives like this compound are pivotal in liquid-crystalline displays and organic semiconductors due to their self-assembling properties . Pharmaceuticals: The trifluoromethyl variant’s stability under physiological conditions makes it a key intermediate in drug development . Solvatochromic Dyes: Hexyloxy and octyloxy derivatives exhibit tunable fluorescence, useful in sensor technologies .

Research Findings and Data

Key Properties of Selected Compounds:

Notable Studies:

- Liquid-Crystalline Behavior : this compound derivatives form smectic phases when incorporated into pincer complexes, as demonstrated in fluorinated mesogens .

- Optical Properties : Derivatives like 4-(hexyloxy)benzaldehyde exhibit solvatochromism, with Stokes shifts correlating with solvent polarity .

Biologische Aktivität

4-(Dodecyloxy)benzaldehyde, also known as p-dodecyloxybenzaldehyde, is an organic compound with the molecular formula C19H30O2. It features a long dodecyloxy chain attached to a benzaldehyde structure, which influences its chemical properties and biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential mechanisms of action, and relevant research findings.

- Molecular Formula : C19H30O2

- Molecular Weight : 290.447 g/mol

- CAS Number : 24083-19-0

- IUPAC Name : 4-dodecoxybenzaldehyde

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The long hydrophobic dodecyloxy chain enhances the compound's ability to penetrate lipid membranes, which is crucial for its antimicrobial effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

- Membrane Disruption : The hydrophobic dodecyloxy group interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Case Studies and Research Findings

-

Antibacterial Activity Study :

A study conducted on the antibacterial properties of various benzaldehyde derivatives found that this compound showed a higher antibacterial effect compared to its analogs without long alkyl chains. The enhanced lipophilicity contributed to its superior activity against resistant strains of bacteria . -

Fungal Inhibition :

Research has also indicated that this compound possesses antifungal properties. In vitro tests demonstrated inhibition against Candida albicans with an MIC of 256 µg/mL, suggesting potential applications in treating fungal infections . -

Cell Viability Assays :

A cytotoxicity assessment using human cell lines revealed that while this compound exhibits antimicrobial activity, it retains a favorable safety profile with low cytotoxicity at therapeutic concentrations. This balance is critical for its potential use in pharmaceutical applications .

Applications in Medicine and Industry

This compound is being explored for various applications:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new antimicrobial agents.

- Surfactant Production : The compound's hydrophobic characteristics are advantageous in formulating surfactants and emulsifiers used in industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for introducing the dodecyloxy group into benzaldehyde derivatives, and how are reaction conditions optimized?

- Answer: The dodecyloxy group is typically introduced via nucleophilic aromatic substitution. For example, 4-hydroxybenzaldehyde reacts with 1-bromododecane in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at reflux. Optimization involves adjusting reaction time, temperature, and molar ratios. Purification is achieved via column chromatography to isolate the product from unreacted starting materials .

Q. How can researchers confirm the successful synthesis and purity of 4-(dodecyloxy)benzaldehyde using spectroscopic and chromatographic methods?

- Answer: Key techniques include:

- FT-IR: Detection of the ether linkage (C-O-C stretch ~1250 cm⁻¹).

- ¹H NMR: Aromatic protons (δ 7.8–8.0 ppm) and characteristic peaks for the dodecyl chain (δ 0.8–1.5 ppm).

- Elemental analysis: Verification of carbon, hydrogen, and oxygen content.

- TLC: Monitoring reaction progress and purity .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Answer: While specific toxicological data may be limited, standard aldehyde precautions apply: use gloves/eye protection, work in a fume hood, and store under inert atmosphere (e.g., nitrogen) to prevent oxidation. Refer to SDS for hazard mitigation .

Advanced Research Questions

Q. How does the dodecyloxy substituent influence the electronic properties of conjugated polymers synthesized from this compound?

- Answer: The dodecyloxy chain enhances solubility in organic solvents (e.g., chloroform), enabling solution processing for thin-film devices. Its electron-donating nature lowers the polymer band gap, improving charge transport. UV-Vis spectroscopy and cyclic voltammetry are used to quantify these effects .

Q. What challenges arise in utilizing this compound for macrocyclic compound synthesis, and how are they addressed?

- Answer: Steric hindrance from the dodecyl chain can slow condensation kinetics with polyamines. High-dilution conditions and precise stoichiometric control mitigate this. Structural validation requires X-ray crystallography and mass spectrometry .

Q. How do discrepancies in reported band gap values for polymers incorporating this compound arise, and what methodological factors ensure reproducibility?

- Answer: Variations stem from differences in polymer molecular weight, regioregularity, and film morphology. Standardizing polymerization conditions (e.g., catalyst type, temperature) and characterization protocols (e.g., solvent choice for UV-Vis) enhances reproducibility .

Q. What computational methods predict the reactivity and electronic structure of this compound in polymer backbones?

- Answer: Density functional theory (DFT) models HOMO-LUMO levels and electron distribution. Molecular dynamics simulations predict solubility and chain packing. Experimental validation via spectroscopic and electrochemical data is critical .

Q. How does the long alkyl chain in this compound affect its reactivity in Wittig or asymmetric synthesis compared to shorter-chain analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.